N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide, also known as EPM-102 or MRT-68921, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit promising activity in various scientific research studies.
Mechanism of Action
The exact mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to modulate the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It exhibits promising activity in various scientific research studies, making it a potential candidate for further development. However, the limitations of the compound include its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the study of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide. The compound can be further tested in various disease models to evaluate its efficacy and safety. The mechanism of action of the compound can be further elucidated using various biochemical and molecular techniques. The compound can also be modified to improve its solubility and reduce its toxicity. Overall, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide has the potential to be developed into a therapeutic agent for various diseases.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities in various scientific research studies. The compound has been tested in vitro and in vivo models for its efficacy and safety.
properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-9-8-12(15-16)10-14-19(17,18)13-6-4-11(2)5-7-13/h4-9,14H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFDNBGCMSSSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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